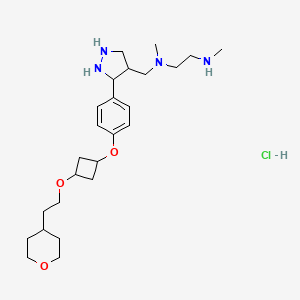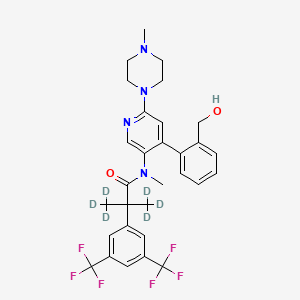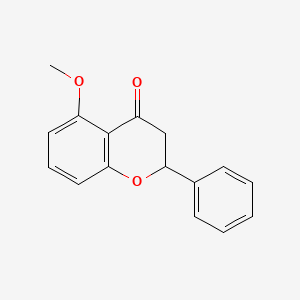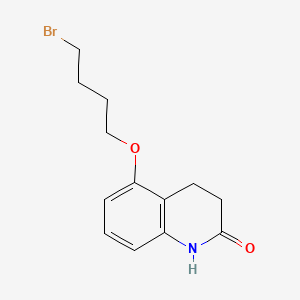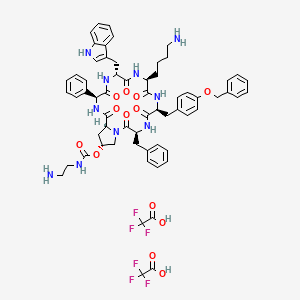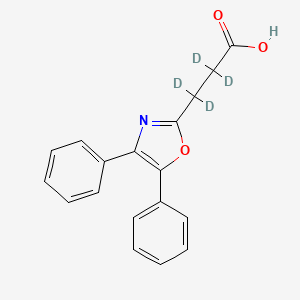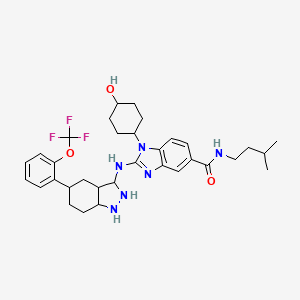![molecular formula C29H39ClN6O6S B1150042 (1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid](/img/structure/B1150042.png)
(1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CEP-28122 (mesylate salt) is a diaminopyrimidine derivative that acts as a potent, selective, and orally bioavailable inhibitor of anaplastic lymphoma kinase (ALK). It has shown significant antitumor activity in experimental models of ALK-positive human cancers .
Preparation Methods
The synthesis of CEP-28122 (mesylate salt) involves multiple steps, including the formation of the diaminopyrimidine core and subsequent functionalization to achieve the desired selectivity and potency. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
CEP-28122 (mesylate salt) undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the compound’s functional groups to enhance its pharmacological properties.
Substitution: Common reagents used in these reactions include halogenating agents and nucleophiles, leading to the formation of different derivatives.
Major Products: The primary products formed from these reactions are derivatives with enhanced selectivity and potency against ALK
Scientific Research Applications
CEP-28122 (mesylate salt) has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of ALK and related pathways.
Biology: Investigated for its effects on cell signaling and growth in ALK-positive cancer cells.
Medicine: Explored as a potential therapeutic agent for treating ALK-positive cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.
Industry: Utilized in the development of new ALK inhibitors and related compounds
Mechanism of Action
CEP-28122 (mesylate salt) exerts its effects by selectively inhibiting the activity of ALK. It binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cell growth and induction of apoptosis in ALK-positive cancer cells .
Comparison with Similar Compounds
CEP-28122 (mesylate salt) is unique due to its high potency and selectivity for ALK. Similar compounds include:
Crizotinib: Another ALK inhibitor with broader kinase inhibition profile.
Ceritinib: A more selective ALK inhibitor with different pharmacokinetic properties.
Alectinib: Known for its high selectivity and efficacy in ALK-positive cancers
These compounds differ in their selectivity, potency, and pharmacokinetic profiles, making CEP-28122 (mesylate salt) a valuable addition to the arsenal of ALK inhibitors.
Properties
Molecular Formula |
C29H39ClN6O6S |
|---|---|
Molecular Weight |
635.2 g/mol |
IUPAC Name |
(1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C28H35ClN6O3.CH4O3S/c1-37-25-20-8-7-19(35-10-12-38-13-11-35)6-4-16(20)5-9-22(25)32-28-31-15-21(29)27(34-28)33-24-18-3-2-17(14-18)23(24)26(30)36;1-5(2,3)4/h2-3,5,9,15,17-19,23-24H,4,6-8,10-14H2,1H3,(H2,30,36)(H2,31,32,33,34);1H3,(H,2,3,4)/t17-,18+,19+,23+,24-;/m1./s1 |
InChI Key |
PIIIZYXUYVVFSN-WWQCAQLDSA-N |
SMILES |
COC1=C(C=CC2=C1CCC(CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5C6CC(C5C(=O)N)C=C6)Cl.CS(=O)(=O)O |
Isomeric SMILES |
COC1=C(C=CC2=C1CC[C@H](CC2)N3CCOCC3)NC4=NC=C(C(=N4)N[C@@H]5[C@@H]6C[C@H]([C@@H]5C(=O)N)C=C6)Cl.CS(=O)(=O)O |
Canonical SMILES |
COC1=C(C=CC2=C1CCC(CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5C6CC(C5C(=O)N)C=C6)Cl.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;trihydrochloride](/img/structure/B1149966.png)
